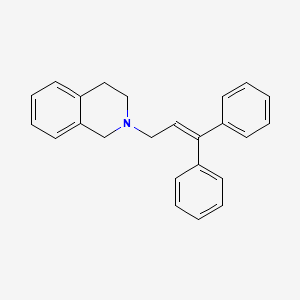![molecular formula C33H40Br4O10 B14167441 Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)
Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate is a complex organic compound with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the preparation of butane-1,4-diol, which can be synthesized from butane through oxidation to maleic anhydride followed by hydrogenation over copper chromite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in butane-1,4-diol can be oxidized to form carbonyl compounds.
Reduction: The bromine atoms can be reduced to form corresponding hydrocarbons.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of butane-1,4-diol can yield butanone, while reduction of the brominated compound can yield butane .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, the hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: A simpler compound with similar hydroxyl groups but without the bromine atoms and other functional groups.
2,3-Dibromo-1,4-butanediol: Contains bromine atoms but lacks the additional phenyl and carboxylate groups.
1,4-Dibromo-2,3-butanedione: Contains bromine atoms and carbonyl groups but lacks the hydroxyl and phenyl groups.
Eigenschaften
Molekularformel |
C33H40Br4O10 |
|---|---|
Molekulargewicht |
916.3 g/mol |
IUPAC-Name |
butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H20Br4O4.C10H10O4.C4H10O2/c1-19(2,11-7-13(20)17(14(21)8-11)26-5-3-24)12-9-15(22)18(16(23)10-12)27-6-4-25;1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-3-1-2-4-6/h7-10,24-25H,3-6H2,1-2H3;3-6H,1-2H3;5-6H,1-4H2 |
InChI-Schlüssel |
ZOBQLGHLDCOMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCCO)Br)C2=CC(=C(C(=C2)Br)OCCO)Br.COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCO)CO |
Verwandte CAS-Nummern |
52408-60-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



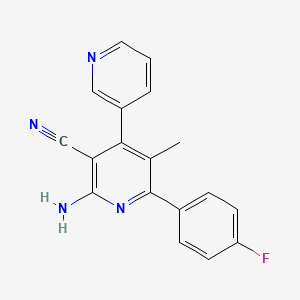
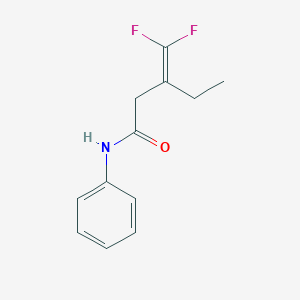
![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
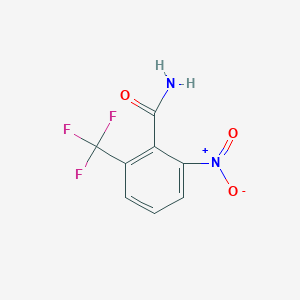
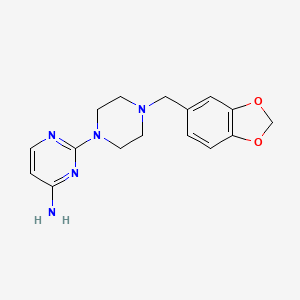
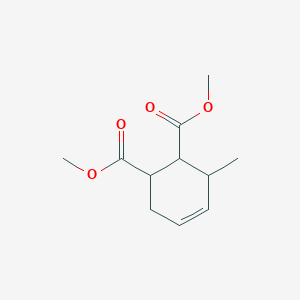

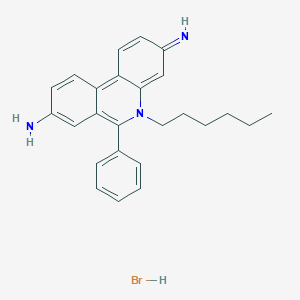
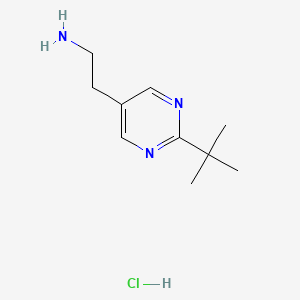
![ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate](/img/structure/B14167426.png)
